![molecular formula C17H16N2O4 B14276695 Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate CAS No. 175293-79-5](/img/structure/B14276695.png)
Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate is a complex organic compound that belongs to the class of isoindoles. Isoindoles are bicyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a tert-butyl ester group, a nitro group, and a carboxylate group, making it a versatile molecule in organic synthesis and research.
Métodos De Preparación
The synthesis of tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable isoindole precursor, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to molecular targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate can be compared with other isoindole derivatives, such as:
Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate: This compound contains a bromine atom instead of a nitro group, leading to different reactivity and applications.
Tert-butyl 6-nitro-1H-indole-1-carboxylate: This compound has a similar structure but differs in the position of the nitro group and the presence of an indole ring instead of an isoindole ring.
Propiedades
Número CAS |
175293-79-5 |
|---|---|
Fórmula molecular |
C17H16N2O4 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
tert-butyl 6-nitro-2H-benzo[e]isoindole-3-carboxylate |
InChI |
InChI=1S/C17H16N2O4/c1-17(2,3)23-16(20)15-12-8-7-11-10(13(12)9-18-15)5-4-6-14(11)19(21)22/h4-9,18H,1-3H3 |
Clave InChI |
QJULNRDQFRCIAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C2C=CC3=C(C2=CN1)C=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


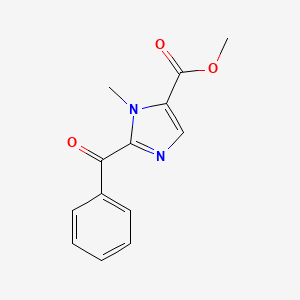
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
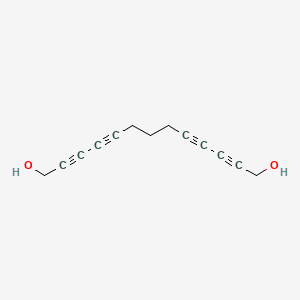
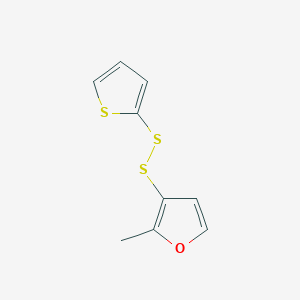
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)

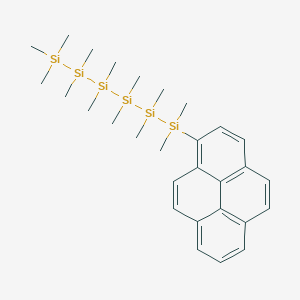
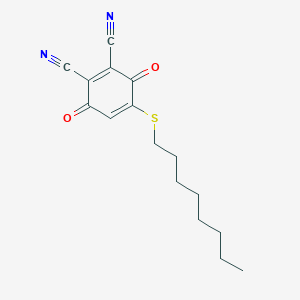

![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)
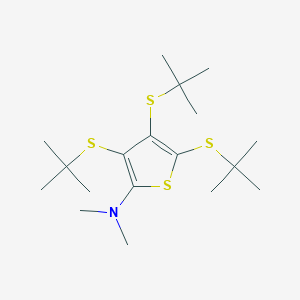
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)

